molecular formula C9H8BrClO B1297077 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone CAS No. 205178-80-9

2-Bromo-1-(4-chloro-3-methylphenyl)ethanone

Cat. No.: B1297077
CAS No.: 205178-80-9
M. Wt: 247.51 g/mol
InChI Key: LUCPZLPBUCDKQE-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chloro-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO It is a brominated ketone, characterized by the presence of a bromine atom attached to the ethanone group and a chloro-methylphenyl group

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone are currently unknown Given the lack of information on its target and mode of action, it’s difficult to predict which pathways might be affected

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects . .

Biochemical Analysis

Biochemical Properties

2-Bromo-1-(4-chloro-3-methylphenyl)ethanone plays a crucial role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions . The compound’s bromine atom acts as a leaving group, making it a reactive intermediate in these biochemical processes.

Cellular Effects

This compound has been observed to affect various cellular processes. It can influence cell signaling pathways by modifying the activity of specific enzymes and proteins involved in these pathways. Additionally, this compound can alter gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes . These interactions can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its biological activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, including sustained changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and cellular effects. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to elicit significant biological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular processes . The compound’s metabolism can also affect metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone typically involves the bromination of 1-(4-chloro-3-methylphenyl)ethanone. One common method is the reaction of 1-(4-chloro-3-methylphenyl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chloro-3-methylphenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of

Properties

IUPAC Name

2-bromo-1-(4-chloro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCPZLPBUCDKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343868
Record name 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205178-80-9
Record name 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 205178-80-9
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